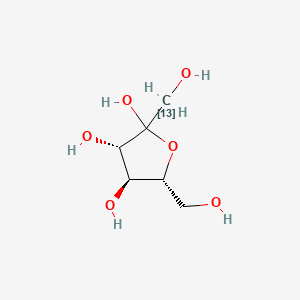
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring multiple hydroxyl groups and a hydroxymethyl group, making it highly reactive and versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. Large-scale production also necessitates the optimization of reaction conditions to minimize by-products and ensure cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function. The compound’s reactivity also allows it to participate in various biochemical pathways, modulating cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxymethyl)oxolane-2,3,4-triol
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxyethyl)oxolane-2,3,4-triol
Uniqueness
What sets (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol apart is the presence of the hydroxy(113C)methyl group, which introduces unique reactivity and interaction profiles. This makes it particularly valuable in research focused on isotopic labeling and tracing studies.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1 |
Clé InChI |
RFSUNEUAIZKAJO-BORCATHGSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)

![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)

![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)



![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)





